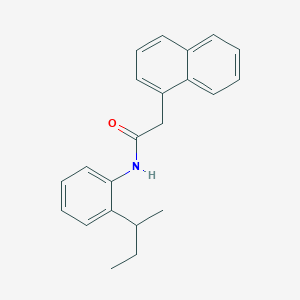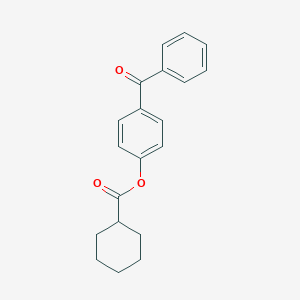
4-Benzoylphenyl cyclohexanecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Benzoylphenyl cyclohexanecarboxylate, also known as benzocyclohexane, is a chemical compound that has gained attention in the scientific community due to its potential use in various fields such as medicinal chemistry, material science, and organic synthesis. This compound is a white crystalline solid with a molecular formula of C20H20O2.
Wirkmechanismus
The mechanism of action of 4-Benzoylphenyl cyclohexanecarboxylatexane is not fully understood, but it is believed to act through multiple pathways. In anti-inflammatory activity, it is believed to inhibit the production of inflammatory cytokines and prostaglandins. In cancer treatment, it is believed to induce apoptosis and inhibit cell proliferation. In Alzheimer's disease, it is believed to inhibit the aggregation of amyloid-beta peptides.
Biochemical and Physiological Effects:
Benzocyclohexane has been shown to have various biochemical and physiological effects. In animal studies, it has been shown to have anti-inflammatory activity and to reduce the levels of inflammatory cytokines and prostaglandins. It has also been shown to have anticancer activity and to induce apoptosis and inhibit cell proliferation in cancer cells. In addition, it has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
Benzocyclohexane has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is commercially available. It has also been shown to have a wide range of biological activities, making it a versatile compound for use in various studies. However, it also has some limitations. It has low solubility in water, which can make it difficult to work with in aqueous solutions. It also has limited stability under certain conditions, which can affect its activity in experiments.
Zukünftige Richtungen
There are several future directions for the study of 4-Benzoylphenyl cyclohexanecarboxylatexane. In medicinal chemistry, further studies are needed to investigate its potential as a treatment for various diseases, including cancer and Alzheimer's disease. In material science, further studies are needed to explore its potential use in the development of new materials, such as liquid crystals and organic light-emitting diodes. In organic synthesis, further studies are needed to explore its potential as a building block for the synthesis of new compounds. Overall, 4-Benzoylphenyl cyclohexanecarboxylatexane has a wide range of potential applications and is an exciting area of research for scientists in various fields.
Wissenschaftliche Forschungsanwendungen
Benzocyclohexane has been studied for its potential use in various scientific fields. In medicinal chemistry, it has been investigated for its potential as an anti-inflammatory agent and as a potential treatment for cancer and Alzheimer's disease. In material science, it has been studied for its potential use in the development of liquid crystals and as a component in organic light-emitting diodes. In organic synthesis, it has been used as a building block for the synthesis of various compounds.
Eigenschaften
Molekularformel |
C20H20O3 |
|---|---|
Molekulargewicht |
308.4 g/mol |
IUPAC-Name |
(4-benzoylphenyl) cyclohexanecarboxylate |
InChI |
InChI=1S/C20H20O3/c21-19(15-7-3-1-4-8-15)16-11-13-18(14-12-16)23-20(22)17-9-5-2-6-10-17/h1,3-4,7-8,11-14,17H,2,5-6,9-10H2 |
InChI-Schlüssel |
WPAUFFLEIDRADM-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C(=O)OC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |
Kanonische SMILES |
C1CCC(CC1)C(=O)OC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-methyl-N-{2-methyl-5-[(3-methylbutanoyl)amino]phenyl}butanamide](/img/structure/B290615.png)
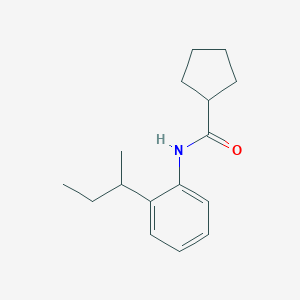
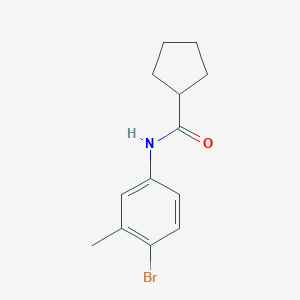
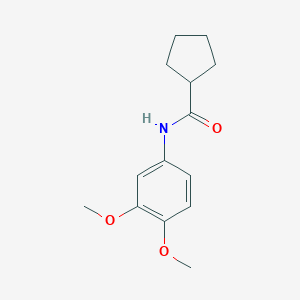
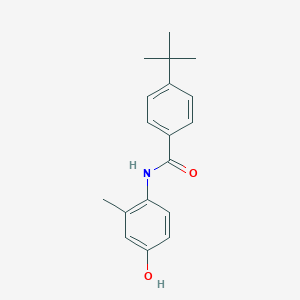



![N-[1-(hydroxymethyl)propyl]-2-(1-naphthyl)acetamide](/img/structure/B290625.png)
